molecular formula C9H8ClN3O2 B2557554 Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 860612-52-8

Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No. B2557554
CAS RN: 860612-52-8
M. Wt: 225.63
InChI Key: MNXOFZMHOQWGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a chemical compound with the linear formula C9H8ClN3O2 . It has a molecular weight of 225.636 .


Molecular Structure Analysis

The InChI code for Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is 1S/C9H8ClN3O2/c1-2-15-8(14)6-7(10)13-5-3-4-11-9(13)12-6/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a solid compound . It has a molecular weight of 225.63 .

Scientific Research Applications

Synthesis and Chemical Transformations

Imidazo[1,2-a]pyrimidines and related compounds are pivotal in synthetic chemistry, offering a versatile scaffold for the development of novel materials and pharmaceuticals. For instance, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, present a methodological framework that could be analogous to the manipulations of ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate. These procedures allow for the generation of a broad spectrum of compounds with diverse chemical and biological properties, emphasizing the compound's role in synthesizing organic compounds, including phosphorylated peptidomimetics with significant biological activities (Abdurakhmanova et al., 2018).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, including imidazo[1,2-a]pyrimidine derivatives, play a crucial role in the creation of novel optoelectronic materials. The integration of such compounds into π-extended conjugated systems is valuable for developing materials with electroluminescent properties, highlighting their application in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This research area underscores the potential use of ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate in the field of materials science, particularly in fabricating devices that require specific luminescent properties (Lipunova et al., 2018).

Biological Significance

While the focus is on excluding drug-related applications, the structural motif of imidazo[1,2-a]pyrimidines, closely related to ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate, is a cornerstone in medicinal chemistry due to its broad spectrum of biological activities. This includes the development of compounds with anti-inflammatory, anticancer, and various other therapeutic effects, offering insights into the compound's potential indirect applications in drug discovery and development processes (Rashid et al., 2021).

Safety and Hazards

The safety information for Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding the formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

properties

IUPAC Name

ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-7(10)13-5-3-4-11-9(13)12-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXOFZMHOQWGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=NC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.